

# Spectroscopic Profile of 2,6-Dichlorofluorobenzene: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Dichlorofluorobenzene

Cat. No.: B1295312

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichlorofluorobenzene** (CAS No. 2268-05-5). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the structural characterization and analysis of this compound in research and development settings.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following tables summarize the  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR data for **2,6-Dichlorofluorobenzene**.

### $^1\text{H}$ NMR Data

The  $^1\text{H}$  NMR spectrum of **2,6-Dichlorofluorobenzene** is characterized by a complex splitting pattern arising from proton-proton and proton-fluorine couplings.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.30	m	-	H-3, H-5
~7.04	m	-	H-4

Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent and spectrometer frequency.

## <sup>13</sup>C NMR Data

The proton-decoupled <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
158.8 (d, $J=251$ Hz)	C-1
129.5 (d, $J=20$ Hz)	C-2, C-6
131.0 (d, $J=4$ Hz)	C-4
125.8 (d, $J=4$ Hz)	C-3, C-5

Note: The carbon attached to fluorine (C-1) exhibits a large one-bond carbon-fluorine coupling constant (<sup>1</sup>J<sub>CF</sub>). The other carbons show smaller through-bond couplings.

## <sup>19</sup>F NMR Data

The <sup>19</sup>F NMR spectrum consists of a single resonance for the fluorine atom, which is split by the neighboring protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
-118.9	t	~8

Note: The chemical shift is referenced to an external standard, typically CFCl3. The triplet multiplicity arises from coupling to the two equivalent ortho protons (H-3 and H-5).

## Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of **2,6-Dichlorofluorobenzene** displays characteristic absorption bands for the aromatic ring and the carbon-halogen bonds.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100 - 3000	Medium	C-H aromatic stretching
~1580, 1460, 1430	Strong	C=C aromatic ring stretching
~1250	Strong	C-F stretching
~800	Strong	C-Cl stretching
~780, 700	Strong	C-H aromatic out-of-plane bending

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,6-Dichlorofluorobenzene** is characterized by a prominent molecular ion peak and several key fragment ions.

m/z	Relative Intensity (%)	Assignment
164/166/168	High	[M] <sup>+</sup> (Molecular ion)
129/131	Moderate	[M-Cl] <sup>+</sup>
99	Moderate	[M-Cl-HF] <sup>+</sup>
75	Low	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Note: The isotopic pattern of the molecular ion (M, M+2, M+4) is characteristic of a molecule containing two chlorine atoms.

## Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

## NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2,6-Dichlorofluorobenzene** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ , acetone- $\text{d}_6$ ) in a standard 5 mm NMR tube.
- Instrument Setup: The data should be acquired on a high-resolution NMR spectrometer.
- $^1\text{H}$  NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to consider are the spectral width, acquisition time, relaxation delay, and the number of scans.
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon environment. A larger number of scans is typically required compared to  $^1\text{H}$  NMR.
- $^{19}\text{F}$  NMR Acquisition: A one-pulse sequence is used. The spectral width should be sufficient to cover the expected chemical shift range for aryl fluorides.
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., TMS for  $^1\text{H}$  and  $^{13}\text{C}$ ) or an external standard (e.g.,  $\text{CFCl}_3$  for  $^{19}\text{F}$ ).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Grind a small amount of **2,6-Dichlorofluorobenzene** with dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
  - Nujol Mull: Grind a small amount of the sample to a fine powder and then add a few drops of Nujol (mineral oil). Mix to form a paste and place it between two KBr or NaCl plates.
  - Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ).
- Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet, Nujol, or solvent should be recorded

and subtracted from the sample spectrum.

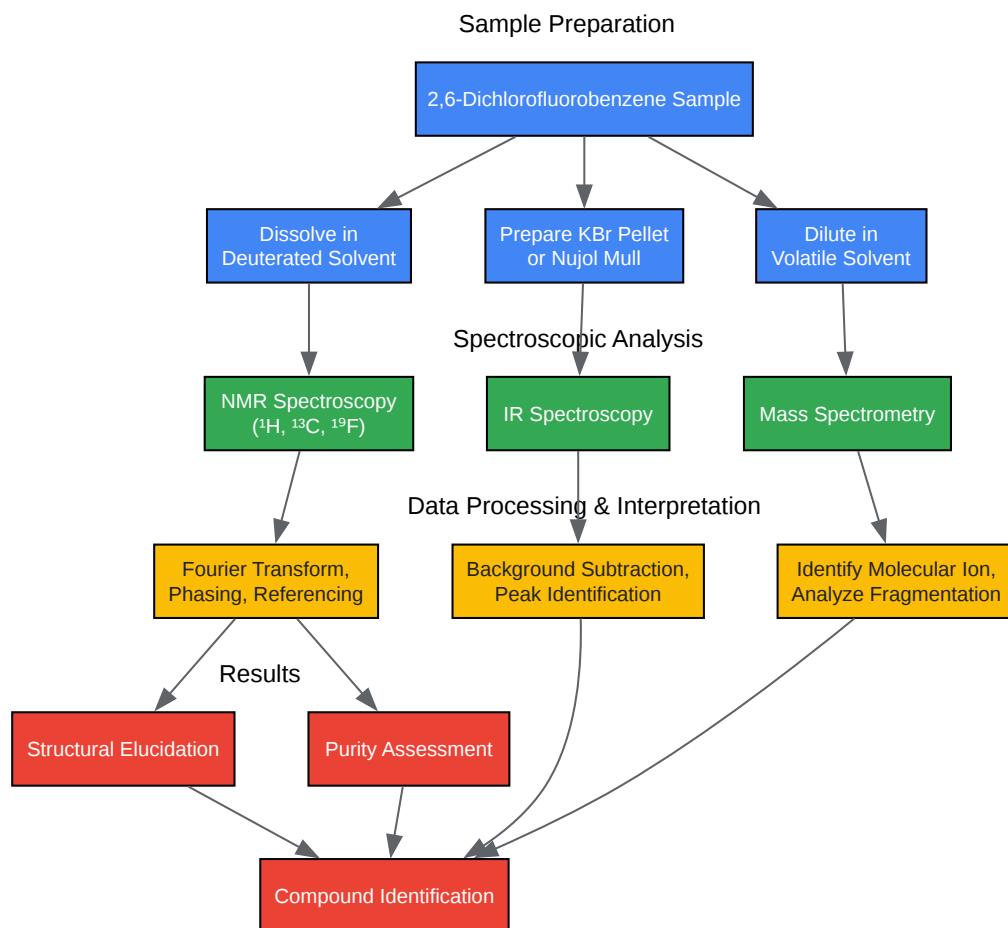
- Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

## Mass Spectrometry (MS)

- Sample Introduction: For a volatile solid like **2,6-Dichlorofluorobenzene**, direct insertion probe (DIP) or gas chromatography (GC) can be used for sample introduction into the mass spectrometer.
- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate the mass spectrum.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions. The isotopic distribution patterns are also analyzed to confirm the elemental composition of the ions.

## Workflow for Spectroscopic Analysis

## General Workflow for Spectroscopic Analysis of 2,6-Dichlorofluorobenzene

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Caption: Workflow for the spectroscopic analysis of **2,6-Dichlorofluorobenzene**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichlorofluorobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1295312#spectroscopic-data-for-2-6-dichlorofluorobenzene-nmr-ir-ms\]](https://www.benchchem.com/product/b1295312#spectroscopic-data-for-2-6-dichlorofluorobenzene-nmr-ir-ms)

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